

spectroscopic data of 2-Chlorothiazole-4-carboxylic acid (NMR, IR, MS)

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Compound of Interest

Compound Name: 2-Chlorothiazole-4-carboxylic acid

Cat. No.: B1358049

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An In-depth Technical Guide to the Spectroscopic Data of **2-Chlorothiazole-4-carboxylic Acid**

Introduction

2-Chlorothiazole-4-carboxylic acid is a heterocyclic compound with the chemical formula $C_4H_2ClNO_2S$.^[1] As a substituted thiazole, it serves as a valuable building block in medicinal chemistry and materials science. Thiazole rings are core structures in numerous pharmacologically active molecules, and the presence of both a chloro and a carboxylic acid group provides versatile handles for synthetic modifications.^[2] A thorough spectroscopic characterization is paramount for confirming the identity, purity, and structural integrity of this molecule, ensuring the reliability of downstream applications.

This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-Chlorothiazole-4-carboxylic acid**. We will not only present the expected spectral data but also delve into the causality behind the experimental choices and the logic of spectral interpretation, providing a self-validating framework for researchers.

Molecular Structure and Properties

- Molecular Formula: $C_4H_2ClNO_2S$ ^[1]
- Molecular Weight: 163.58 g/mol ^[1]
- CAS Number: 5198-87-8^[1]
- Appearance: Solid

Caption: Chemical structure of **2-Chlorothiazole-4-carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For **2-Chlorothiazole-4-carboxylic acid**, both ^1H and ^{13}C NMR provide definitive structural confirmation.

Workflow for NMR Analysis

Caption: Standard workflow for NMR spectroscopic analysis.

Experimental Protocol: NMR Data Acquisition

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2-Chlorothiazole-4-carboxylic acid** in 0.6 mL of a deuterated solvent. Dimethyl sulfoxide- d_6 (DMSO-d_6) is a suitable choice due to the compound's polarity and the need to observe the exchangeable carboxylic acid proton.
- **Instrument Setup:**
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.
 - Tune the probe for the ^1H and ^{13}C frequencies.[3]
- **^1H NMR Acquisition:** Acquire a standard one-dimensional ^1H NMR spectrum. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and an accumulation of 16-64 scans for a good signal-to-noise ratio.[3]
- **^{13}C NMR Acquisition:** Acquire a proton-decoupled ^{13}C NMR spectrum. A wider spectral width (e.g., 0-200 ppm) is necessary.[4] Due to the low natural abundance of ^{13}C , a larger number of scans is typically required.

^1H NMR Spectral Interpretation

The ^1H NMR spectrum is expected to be simple, showing two distinct signals:

- **Thiazole Proton (H-5):** A single proton is attached to the thiazole ring at the C-5 position. This proton is in an electron-deficient aromatic system and will appear as a singlet (s) in the aromatic region, typically around δ 8.0-8.5 ppm. Its integration value will be 1H.
- **Carboxylic Acid Proton (-COOH):** The acidic proton of the carboxyl group is highly deshielded and subject to hydrogen bonding. It will appear as a very broad singlet (br s) far downfield, characteristically in the δ 10-13 ppm range.^{[5][6]} This signal's presence is a key identifier for the carboxylic acid functionality. Adding a drop of D₂O to the NMR tube will cause this peak to disappear due to proton-deuterium exchange, providing definitive confirmation.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will display four signals corresponding to the four carbon atoms in the molecule.

- **Carboxylic Carbon (C=O):** The carbonyl carbon of a carboxylic acid is significantly deshielded and appears in the δ 160-180 ppm range.^{[5][7]}
- **Thiazole Ring Carbons:**
 - **C-2 (bearing Cl):** This carbon is attached to both an electronegative nitrogen and a chlorine atom, causing it to be highly deshielded. Its signal is expected around δ 150-160 ppm.
 - **C-4 (bearing COOH):** This carbon is part of the aromatic ring and is attached to the carboxylic acid group. It is expected to resonate in the region of δ 140-150 ppm.
 - **C-5:** This is the only carbon in the ring bonded to a hydrogen. It is generally the least deshielded of the ring carbons, with an expected chemical shift around δ 120-130 ppm.

Summary of Expected NMR Data

¹ H NMR Data (in DMSO-d ₆)		
Chemical Shift (δ , ppm)	Multiplicity	Assignment
~10.0 - 13.0	Broad Singlet	-COOH
~8.0 - 8.5	Singlet	H-5 (thiazole ring)

¹³ C NMR Data (in DMSO-d ₆)	
Chemical Shift (δ, ppm)	Assignment
~160 - 180	C=O (Carboxylic Acid)
~150 - 160	C-2 (C-Cl)
~140 - 150	C-4 (C-COOH)
~120 - 130	C-5 (C-H)

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8]

Experimental Protocol: IR Data Acquisition

A common and straightforward method is Attenuated Total Reflectance (ATR) IR spectroscopy.

- **Sample Preparation:** Place a small amount of the solid **2-Chlorothiazole-4-carboxylic acid** powder directly onto the ATR crystal.
- **Data Acquisition:** Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
- **Spectrum Collection:** Collect the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be collected first and automatically subtracted from the sample spectrum.

IR Spectral Interpretation

The IR spectrum of **2-Chlorothiazole-4-carboxylic acid** is dominated by the characteristic absorptions of the carboxylic acid group.

- **O-H Stretch:** The most prominent feature will be an extremely broad and strong absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹. [5][9] This broadness is a hallmark of the hydrogen-bonded dimers that carboxylic acids form in the solid state. [8][9]
- **C-H Stretch:** A weak, sharp peak for the aromatic C-H stretch of the thiazole ring may be visible around 3100-3000 cm⁻¹, often superimposed on the broad O-H band.

- **C=O Stretch:** A very strong and sharp absorption corresponding to the carbonyl stretch of the carboxylic acid will be present in the range of 1760-1690 cm^{-1} .^[9] Conjugation with the thiazole ring may shift this peak to the lower end of the range.
- **C-O Stretch & O-H Bend:** The spectrum will also contain absorptions for the C-O single bond stretch, typically found between 1320-1210 cm^{-1} , and the O-H bend, which appears in the 1440-1395 cm^{-1} region.^[9]
- **Ring Vibrations:** The thiazole ring itself will exhibit characteristic stretching vibrations (C=C, C=N) in the fingerprint region, typically between 1600-1400 cm^{-1} .

Summary of Expected IR Absorptions

Wavenumber (cm^{-1})	Intensity	Vibration
3300 - 2500	Strong, Very Broad	O-H Stretch (Carboxylic Acid Dimer)
1760 - 1690	Strong, Sharp	C=O Stretch (Carbonyl)
1600 - 1400	Medium	C=N, C=C Ring Stretches
1440 - 1395	Medium	O-H Bend
1320 - 1210	Medium	C-O Stretch

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.

Experimental Protocol: MS Data Acquisition

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids and is commonly coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

- **Sample Preparation:** Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
- **Infusion:** Infuse the sample solution directly into the ESI source.
- **Ionization:** Apply a high voltage to the solution to generate charged droplets, which then desolvate to produce gas-phase ions. ESI can be run in positive or negative mode. For a carboxylic acid, negative

ion mode $[M-H]^-$ is often very effective.

- Mass Analysis: The generated ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

MS Spectral Interpretation

- Molecular Ion Peak: The molecular weight is 163.58 g/mol. A key feature will be the isotopic pattern of chlorine. Chlorine has two major isotopes: ^{35}Cl (~75.8%) and ^{37}Cl (~24.2%). Therefore, the mass spectrum will show two peaks for the molecular ion:
 - M^+ peak (containing ^{35}Cl) at $m/z \approx 163$.
 - $M+2$ peak (containing ^{37}Cl) at $m/z \approx 165$. The intensity ratio of the M^+ to $M+2$ peak will be approximately 3:1, which is a definitive signature for the presence of one chlorine atom.[\[7\]](#)[\[10\]](#)
- Fragmentation Patterns: The molecule can fragment in predictable ways. Common fragmentation pathways for carboxylic acids include:
 - Loss of the carboxyl group ($-\text{COOH}$): This would result in a fragment ion at $m/z \approx 118/120$ (for $^{35}\text{Cl}/^{37}\text{Cl}$).
 - Loss of a chlorine atom ($-\text{Cl}$): This would generate a fragment at $m/z \approx 128$.
 - Acylium Ion Formation: Cleavage of the C-Cl bond can lead to the formation of an acylium ion, which is a common fragmentation pathway for acid derivatives.[\[7\]](#)

Summary of Expected Mass Spectrometry Data (EI or ESI)

m/z Value	Interpretation	Notes
~163 / 165	$[M]^+$ or $[M-H]^-$	Molecular ion peaks, showing a ~3:1 ratio due to $^{35}\text{Cl}/^{37}\text{Cl}$ isotopes.
~118 / 120	$[M-\text{COOH}]^+$	Fragment from the loss of the carboxylic acid group.
~128	$[M-\text{Cl}]^+$	Fragment from the loss of the chlorine atom.

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Caption: Plausible fragmentation pathways in mass spectrometry.

Conclusion

The combination of NMR, IR, and mass spectrometry provides a comprehensive and self-validating characterization of **2-Chlorothiazole-4-carboxylic acid**. ¹H and ¹³C NMR confirm the precise arrangement of atoms in the molecular skeleton. IR spectroscopy verifies the presence of key functional groups, particularly the distinctive carboxylic acid moiety. Finally, mass spectrometry confirms the molecular weight and provides an unmistakable isotopic signature for the chlorine atom. This triad of techniques delivers an unambiguous structural assignment, which is the foundational requirement for any further research or application involving this compound.

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